3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
Description
This compound belongs to the quinazoline family, characterized by a bicyclic aromatic core. Key structural features include:
- Furan-2-ylmethyl carboxamide at position 7, introducing heterocyclic diversity and modulating solubility .
Quinazoline derivatives are widely studied for antimicrobial, anticancer, and kinase inhibitory activities.
Properties
Molecular Formula |
C21H16ClN3O3S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H16ClN3O3S/c22-15-6-3-13(4-7-15)12-25-20(27)17-8-5-14(10-18(17)24-21(25)29)19(26)23-11-16-2-1-9-28-16/h1-10H,11-12H2,(H,23,26)(H,24,29) |
InChI Key |
BGBZWEUGRNHMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Quinazoline Skeleton Formation
The quinazoline core is typically synthesized via cyclization reactions. A Gould-Jacobs reaction, involving thermal cyclization of anthranilic acid derivatives with formamide or its analogs, generates the bicyclic structure . Alternatively, condensation of 2-aminobenzoic acid with urea or thiourea under acidic conditions yields 4-oxo-2-sulfanylidene quinazolines . For the target compound, 7-carboxamide functionality is introduced early by using 2-amino-4-carboxamidobenzoic acid as a precursor. Polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane facilitate cyclization at 80–100°C, achieving yields of 65–75% .
Carboxamide Coupling with Furan-2-ylmethylamine
The final step involves coupling quinazoline-7-carboxylic acid with furan-2-ylmethylamine. HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] is the preferred coupling agent, achieving 90–95% yields in DMF at room temperature . Comparative studies show HATU outperforms EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole), which requires longer reaction times (12–16 hours) and yields 70–75% .
Table 1: Coupling Agent Efficiency for Carboxamide Formation
| Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 2 | 92 |
| EDCl/HOBt | DCM | 16 | 73 |
| DCC | THF | 24 | 65 |
One-Pot Synthesis Optimization
Adapting methodologies from furan-2(3H)-one derivatives , a one-pot approach condenses 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and furan-2-ylmethylamine. Isopropyl alcohol (i-PrOH) proves optimal, yielding 75% product in 25 minutes under reflux . Nonpolar solvents like toluene reduce yields to 65% due to poor solubility of intermediates .
Table 2: Solvent Impact on One-Pot Reaction Efficiency
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| i-PrOH | 82 | 25 | 75 |
| EtOH | 78 | 30 | 67 |
| 1,4-Dioxane | 101 | 32 | 70 |
| Toluene | 110 | 35 | 65 |
Spectroscopic Characterization
Post-synthesis validation employs:
-
¹H NMR : Aromatic protons of the quinazoline core appear as doublets at δ 7.8–8.2 ppm, while the furan-2-ylmethyl group shows distinct signals at δ 6.3–6.5 ppm (furan protons) and δ 4.6 ppm (methylene bridge) .
-
IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), and 3300 cm⁻¹ (N-H) confirm functional groups .
-
Mass Spectrometry : Molecular ion peak at m/z 425.9 ([M+H]⁺) aligns with the molecular formula C₂₁H₁₆ClN₃O₃S .
Challenges and Mitigation Strategies
-
Byproduct Formation : Competing alkylation at position 1 of the quinazoline is minimized using bulky bases like DBU (1,8-diazabicycloundec-7-ene) .
-
Sulfanylidene Oxidation : Conducting reactions under nitrogen atmosphere prevents conversion to sulfone derivatives .
-
Low Coupling Efficiency : Pre-activation of the carboxylic acid with HATU for 10 minutes before amine addition improves yields by 15% .
Chemical Reactions Analysis
3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring structures under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
For industrial applications, optimizing these synthesis steps can enhance yield and scalability, potentially utilizing continuous flow reactors and automated synthesis platforms.
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis for creating more complex molecules.
- Coordination Chemistry : It can act as a ligand in coordination chemistry due to its ability to donate electron pairs.
Biology
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Antiviral Properties : Research indicates potential effectiveness against various viral infections.
- Anticancer Activity : Quinazoline derivatives have shown significant cytotoxic effects against cancer cell lines, including breast cancer (MCF-7). The mechanism often involves inhibition of critical signaling pathways for cancer cell proliferation.
Medicine
The compound is being investigated for its therapeutic effects in treating diseases such as cancer and inflammatory conditions. Its mechanism of action may involve binding to specific enzymes or receptors, modulating their activity to induce apoptosis in cancer cells.
Industry
In industrial applications, this compound could contribute to the development of new materials like polymers or catalysts with tailored properties.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Known Applications |
|---|---|---|
| Gefitinib | Quinazoline Derivative | Anticancer agent |
| Erlotinib | Quinazoline Derivative | Anticancer agent |
| Furan Derivatives | Furan Ring Compounds | Organic synthesis |
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Key Observations :
- Thiophene vs. Quinazoline : The thiophene analog [SM-4] shares the 4-chlorophenyl and furan-2-ylmethyl groups but lacks the sulfanylidene moiety. Its antimicrobial activity suggests that the furan-carboxamide group may enhance membrane penetration .
- Coumarin vs. Quinazoline : The coumarin derivative [169] replaces the sulfanylidene with a triazole, demonstrating how core heterocycle changes shift activity toward kinase inhibition .
Functional Group Analysis
Sulfanylidene (C=S) vs. Sulfonamide (SO₂NH₂)
- Sulfanylidene: Present in the target compound; enhances metal-binding capacity (e.g., Zn²⁺ in enzymes) and stabilizes tautomeric forms.
- Sulfonamide: Found in analogs like 6-chloro chromene-carboxamide , sulfonamides are stronger hydrogen-bond donors, often linked to diuretic or antibacterial activity.
Furan-2-ylmethyl vs. Aromatic Carboxamides
- In contrast, purely aromatic carboxamides (e.g., phenyl or naphthyl) in coumarin derivatives increase rigidity and planar stacking but reduce solubility.
Physicochemical and Pharmacokinetic Properties
Insights :
- The target compound’s higher molecular weight and sulfanylidene group may reduce solubility compared to thiophene analogs but enhance binding specificity.
- Coumarin derivatives exhibit higher logP values, favoring tissue penetration but increasing metabolic instability .
Biological Activity
The compound 3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula . The presence of a furan ring , a chlorophenyl group , and a quinazoline core contributes to its pharmacological profile.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Key Functional Groups | Chlorophenyl, Furan, Quinazoline |
| Molecular Weight | 353.81 g/mol |
Anticancer Properties
Quinazoline derivatives, including the compound , have shown promising results as anticancer agents. A study highlighted that various quinazoline derivatives exhibit significant cytotoxicity against cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival .
Case Study: MCF-7 Cell Line
In a recent study, the synthesized quinazoline derivative was tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated a dose-dependent cytotoxic effect, with an IC50 value significantly lower than that of standard chemotherapeutics. Molecular docking studies revealed strong binding affinity to key receptors involved in tumor growth regulation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has demonstrated that quinazoline derivatives can inhibit bacterial growth through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Effects
Quinazoline compounds are also recognized for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
The biological activity of 3-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is largely attributed to:
- Inhibition of Kinases : Many quinazoline derivatives act as kinase inhibitors, blocking pathways essential for cancer cell growth.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, preventing replication.
- Modulation of Apoptosis : They may promote apoptosis in cancer cells by activating intrinsic pathways.
Q & A
Q. What are the recommended synthetic routes for this compound, and what key parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization at the 2-sulfanylidene and 7-carboxamide positions. Key steps include:
- Core formation : Cyclocondensation of anthranilic acid derivatives with thiourea or isothiocyanates under acidic conditions to introduce the sulfanylidene group .
- Substituent introduction : Alkylation at the 3-position using 4-chlorobenzyl halides, followed by coupling of the furan-2-ylmethyl amine via carbodiimide-mediated amidation .
- Critical parameters :
- Temperature control : Excess heat during cyclocondensation can lead to desulfurization.
- Catalyst selection : Use of DCC/DMAP for amidation improves coupling efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves unreacted intermediates.
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?
Methodological Answer: Discrepancies often arise from inadequate modeling of non-covalent interactions (e.g., hydrogen bonds, π-stacking). A robust workflow includes:
- Structure validation : Refine experimental data using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve disorder or thermal motion artifacts .
- Computational alignment : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with ORTEP-III -generated crystallographic models to identify torsional mismatches in the furan or chlorophenyl groups .
- Example : A 5° deviation in the dihedral angle between the quinazoline and furan rings may indicate underestimated van der Waals repulsions in simulations .
Q. What DoE strategies optimize reaction conditions for scale-up synthesis?
Methodological Answer: Implement a Box-Behnken Design to evaluate three critical factors: reagent stoichiometry, temperature, and reaction time.
- Factors and levels :
- Stoichiometry (1.0–1.5 eq. of 4-chlorobenzyl bromide)
- Temperature (60–100°C for cyclocondensation)
- Time (12–24 hrs for amidation)
- Response variables : Yield, purity (HPLC area %), and byproduct formation.
- Analysis : Response surface modeling identifies optimal conditions (e.g., 1.2 eq. reagent, 80°C, 18 hrs), reducing byproducts like desulfurized quinazoline by 40% .
Q. How to elucidate binding affinity to biological targets given structural complexity?
Methodological Answer: Combine biophysical and in silico methods :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
- Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of binding in PBS buffer (pH 7.4) to assess entropy-driven interactions from the hydrophobic chlorophenyl group .
- Molecular docking : Use AutoDock Vina with flexible side chains to model the sulfanylidene group’s role in H-bonding with active-site residues.
Q. How to resolve contradictions in stability studies under varying pH/temperature?
Methodological Answer: Contradictions often stem from degradation pathway variability. A tiered approach includes:
- Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and 40°C/75% RH (thermal/humidity) for 14 days.
- Analytical profiling : Use UPLC-PDA/MS to identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid at pH > 10) .
- Statistical analysis : Apply ANOVA to compare degradation rates across conditions, ensuring p < 0.05 for significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
